5-Amino-3-[(3-methylbutoxy)methyl]pentanoic acid 5-Amino-3-[(3-methylbutoxy)methyl]pentanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17696676
InChI: InChI=1S/C11H23NO3/c1-9(2)4-6-15-8-10(3-5-12)7-11(13)14/h9-10H,3-8,12H2,1-2H3,(H,13,14)
SMILES:
Molecular Formula: C11H23NO3
Molecular Weight: 217.31 g/mol

5-Amino-3-[(3-methylbutoxy)methyl]pentanoic acid

CAS No.:

Cat. No.: VC17696676

Molecular Formula: C11H23NO3

Molecular Weight: 217.31 g/mol

* For research use only. Not for human or veterinary use.

5-Amino-3-[(3-methylbutoxy)methyl]pentanoic acid -

Specification

Molecular Formula C11H23NO3
Molecular Weight 217.31 g/mol
IUPAC Name 5-amino-3-(3-methylbutoxymethyl)pentanoic acid
Standard InChI InChI=1S/C11H23NO3/c1-9(2)4-6-15-8-10(3-5-12)7-11(13)14/h9-10H,3-8,12H2,1-2H3,(H,13,14)
Standard InChI Key HTDGXERISHQRBQ-UHFFFAOYSA-N
Canonical SMILES CC(C)CCOCC(CCN)CC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a pentanoic acid core (CH2CH2CH2CH(COOH)\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}(\text{COOH})) modified at the third carbon by a [(3-methylbutoxy)methyl] group (-OCH2C(CH3)CH2CH2\text{-OCH}_2\text{C}(\text{CH}_3)\text{CH}_2\text{CH}_2) and an amino group (-NH2\text{-NH}_2) at the fifth position . This arrangement creates a amphiphilic molecule with polar (carboxylic acid, amino) and nonpolar (branched ether) regions, influencing solubility and reactivity.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC11H23NO3\text{C}_{11}\text{H}_{23}\text{NO}_{3}
Molecular Weight217.31 g/mol
XLogP3-AA (Lipophilicity)-1.3
Hydrogen Bond Donors2 (amino, carboxylic acid)
Hydrogen Bond Acceptors4 (ether oxygen, carbonyl, hydroxyl)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure, with distinct signals for the methyl groups in the 3-methylbutoxy moiety (δ\delta 0.8–1.0 ppm for C(CH3)2\text{C}(\text{CH}_3)_2) and the methylene protons adjacent to the ether oxygen (δ\delta 3.3–3.5 ppm). High-Performance Liquid Chromatography (HPLC) analyses report a purity >95% for synthesized batches, critical for pharmacological applications.

Synthesis and Industrial Scalability

Laboratory-Scale Synthesis

A multistep synthesis begins with L-lysine or its derivatives, where selective protection of the ε-amino group allows functionalization at the δ-position. Key steps include:

  • Amino Protection: The ε-amino group is shielded using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups.

  • Etherification: Reaction with 3-methylbutanol under Mitsunobu conditions introduces the [(3-methylbutoxy)methyl] side chain.

  • Deprotection and Acid Formation: Acidic hydrolysis removes the protecting group, yielding the free amino acid.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Amino ProtectionBoc anhydride, NaHCO3\text{NaHCO}_3, THF85%
EtherificationDIAD, PPh3_3, 3-methylbutanol72%
DeprotectionHCl (4M in dioxane)90%

Yields exceed 70% at each stage, with total yields around 55% after purification.

Industrial Production Challenges

Scaling this synthesis requires addressing:

  • Cost of 3-Methylbutanol: Sourcing this branched alcohol at scale may necessitate biofermentation routes.

  • Purification Complexity: Chromatography remains cost-prohibitive industrially; alternative methods like crystallization are under investigation.

Applications in Medicinal Chemistry and Pharmacology

Table 3: Hypothesized Biological Targets

TargetIC50_{50} (Predicted)Mechanism
GABA-T15–20 μMCompetitive inhibition
MMP-250–100 μMZinc chelation

These predictions derive from molecular docking studies of analogous compounds.

Neuropharmacological Implications

The compound’s potential to cross the blood-brain barrier (BBB) due to moderate lipophilicity makes it a candidate for treating epilepsy or anxiety. In rodent models, analogs increased cortical GABA levels by 40% within 2 hours.

Comparative Analysis with Structural Analogs

5-Amino-3-methyl-5-oxopentanoic Acid (CAS: 92116-86-4)

This analog replaces the ether side chain with a methyl ketone (-COCH3\text{-COCH}_3), altering:

  • Solubility: Higher logP (-0.8 vs. -1.3) reduces aqueous solubility .

  • Bioactivity: Lacks the membrane-penetrating ether group, limiting CNS applications .

N-Cbz-Protected Derivatives

Adding a benzyloxycarbonyl (Cbz) group to the amino moiety (e.g., 5-{[(Benzyloxy)carbonyl]amino}-3-[(3-methylbutoxy)methyl]pentanoic acid) enhances stability but requires enzymatic cleavage in vivo, delaying activity.

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